Bisulfite ionophore

概要

説明

Bisulfite ionophore is a chemical species that facilitates the transport of bisulfite ions across cell membranes. Ionophores are generally lipid-soluble entities that can transport ions through hydrophobic membranes, such as those found in living cells or synthetic vesicles. Bisulfite ionophores are particularly useful in various analytical and industrial applications due to their ability to selectively bind and transport bisulfite ions.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of bisulfite ionophores typically involves the synthesis of organic compounds that can selectively bind bisulfite ions. These compounds are often incorporated into polymer membranes to create ion-selective electrodes. The synthetic route generally includes:

Synthesis of the Ionophore: Organic synthesis techniques are used to create the ionophore molecule. This may involve multiple steps, including the formation of specific functional groups that can interact with bisulfite ions.

Membrane Incorporation: The synthesized ionophore is then incorporated into a polymer membrane, such as polyvinyl chloride, along with plasticizers and additives to provide the membrane with the properties of a liquid phase.

Industrial Production Methods

In industrial settings, the production of bisulfite ionophores involves large-scale organic synthesis followed by membrane fabrication. The process is optimized for high yield and purity, ensuring that the ionophores are free from impurities that could affect their performance in analytical applications .

化学反応の分析

Types of Reactions

Bisulfite ionophores primarily undergo complexation reactions with bisulfite ions. These reactions are characterized by the reversible binding of the ionophore to the bisulfite ion, facilitating its transport across membranes.

Common Reagents and Conditions

Reagents: Organic solvents, polymer membranes, plasticizers, and additives.

Major Products

The primary product of these reactions is the ionophore-bisulfite complex, which can be used in various analytical applications to detect and quantify bisulfite ions .

科学的研究の応用

The bisulfite ionophore is used in various applications, including in food analysis, environmental monitoring, and biological imaging . Ionophores, in general, are utilized in ion-selective electrodes (ISEs) for high-throughput clinical tests and wearable devices . Bisulfite, specifically, is relevant in food and beverage analysis, where sulfiting agents produce different species including sulfite, bisulfite, and metabisulfite .

Fluorescent Nanoprobes and Cell Imaging

- Ion-Selective Optodes (ISOs) ISOs are miniaturized and used in biological imaging and point-of-care testing . They form a unique variety of fluorescent nanoprobes compatible with state-of-the-art fluorescence microscopy .

- Advantages Ionophore-based nanoprobes share similar sensing principles, making them more easily generalized to different types of ions, compared to small-molecular probes that require repeated trial-and-error tests .

- Applications Ionophore-based nanoprobes can target different inorganic metal cations, but the coverage of analytes is limited by the availability of ionophores .

Analytical Applications

- Sulfite Detection Ionophore-modified polyaniline-based optodes can determine hydrogen sulfite levels in beverages, wastewater, and soil .

- Precision and Accuracy Studies have evaluated the precision and accuracy of ion-selective electrodes for sulfite detection, with relative standard deviations ranging from 0.8% to 1.3% .

Challenges and Future Directions

- Limited Coverage The coverage of analytes is limited by the variety of available ionophores .

- Further Research More real applications need to be demonstrated, especially for ions in different biological contexts, to fully realize the potential of ionophore-based nanoprobes .

- Biological-Chemical Interface The successful application of nano-ISOs in cell imaging faces many challenges at the biological-chemical interface .

作用機序

Bisulfite ionophores facilitate the transport of bisulfite ions across biological membranes through passive transport. The ionophore binds to the bisulfite ion, shielding its charge and allowing it to pass through the hydrophobic interior of the membrane. This process is driven by the concentration gradient of the bisulfite ion across the membrane .

類似化合物との比較

Similar Compounds

Valinomycin: A potassium ionophore that selectively binds and transports potassium ions.

Monensin: A sodium ionophore used in various biological applications.

Crown Ethers: Synthetic ionophores that can transport various cations, including potassium and sodium.

Uniqueness

Bisulfite ionophores are unique in their selectivity for bisulfite ions, making them particularly useful in applications where the detection and quantification of bisulfite are critical. Unlike other ionophores that may transport a range of cations, bisulfite ionophores are specifically designed to interact with bisulfite ions, providing high selectivity and sensitivity .

生物活性

Bisulfite ionophores, particularly sodium bisulfite, have garnered attention for their biological activities, especially in the context of food preservation and potential therapeutic applications. This article explores the various biological activities associated with bisulfite ionophores, including their effects on microbiomes, mast cell activation, and potential implications in health and disease.

Bisulfite ions are known to interact with various biological systems. Their mechanism of action often involves the modulation of oxidative stress and the inhibition of certain cellular pathways. For instance, bisulfite can react with carbonyl compounds and inhibit FcεRI receptors, which play a crucial role in mast cell activation .

1. Effects on Microbiomes

Recent studies have demonstrated that sodium bisulfite affects the oral microbiome significantly. In an experiment involving saliva samples exposed to sodium bisulfite, researchers observed:

- Increased Alpha Diversity : Exposure to sodium bisulfite resulted in significant increases in alpha diversity among microbial populations.

- Changes in Relative Abundance : Notable shifts were reported in the relative abundance of specific bacterial phyla such as Proteobacteria, Firmicutes, and Bacteroidetes .

- ATP Activity Decrease : ATP assays indicated a decrease in microbial activity ranging from 24% to 46% post-exposure .

2. Mast Cell Activation Inhibition

Sodium bisulfite has been shown to inhibit mast cell activation induced by calcium ionophores. In vitro studies revealed:

- Inhibition of β-Hexosaminidase Release : At concentrations of 0.1 μM to 100 μM, sodium bisulfite significantly inhibited the release of β-hexosaminidase from mast cells.

- Preventive Potential : The compound may serve as a preventive agent against pathologies mediated by mast cells due to its stabilizing action .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Concentration Range |

|---|---|---|

| Microbiome Diversity | Increased alpha diversity | Sodium bisulfite exposure |

| Microbial Activity | Decrease in ATP activity (24% - 46%) | Sodium bisulfite exposure |

| Mast Cell Activation | Inhibition of β-hexosaminidase release | 0.1 μM - 100 μM |

Case Study 1: Impact on Oral Microbiome

A study analyzed the effects of sodium bisulfite on eight saliva samples from ten individuals. The findings indicated significant changes in microbial composition and activity levels post-exposure, suggesting potential implications for oral health and food safety.

Case Study 2: Mast Cell Response

In a controlled laboratory setting, sodium bisulfite was tested for its ability to inhibit mast cell degranulation. Results demonstrated that it effectively reduced the activation induced by calcium ionophores, indicating a possible therapeutic role in allergic responses.

Research Findings

Research continues to explore the multifaceted roles of bisulfite ionophores:

- The interaction between bisulfite ions and cellular receptors has been highlighted as a critical area for understanding their therapeutic potential.

- Further investigations are needed to elucidate the precise molecular mechanisms behind these biological activities.

特性

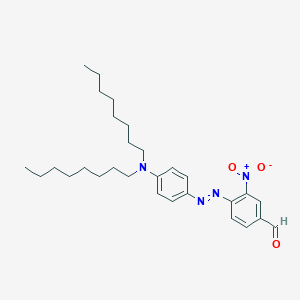

IUPAC Name |

4-[[4-(dioctylamino)phenyl]diazenyl]-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N4O3/c1-3-5-7-9-11-13-21-32(22-14-12-10-8-6-4-2)27-18-16-26(17-19-27)30-31-28-20-15-25(24-34)23-29(28)33(35)36/h15-20,23-24H,3-14,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBXXSMKFPJVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585040 | |

| Record name | 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497151-94-7 | |

| Record name | 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。